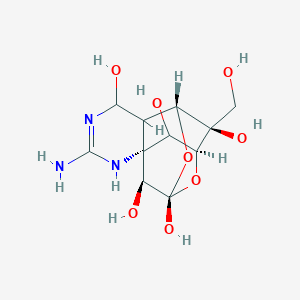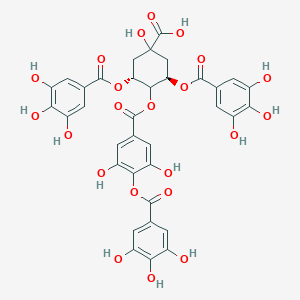
Soyacerebroside II
Descripción general
Descripción
Soyacerebroside II is a calcium ionophoretic sphingoglycolipid that can be isolated from Soybean . It is a compound that occurs naturally in soybeans and belongs to the class of plant lipids .
Molecular Structure Analysis
The molecular structure of this compound was identified by spectroscopic (NMR, MS) analysis . The molecular weight is 714.02 and the formula is C40H75NO9 .
Chemical Reactions Analysis
This compound is a calcium ionophoretic sphingoglycolipid . It serves as a tridentate chelating ligand for Ca2+; the amide carbonyl, C2′-hydroxy, and C2″-hydroxy oxygens are responsible for the Ca2+ binding .
Physical And Chemical Properties Analysis
This compound is a powder . It is hydrophobic and insoluble in water, but soluble in organic solvents such as chloroform or methanol .
Aplicaciones Científicas De Investigación
Complejación con Iones Calcio y Actividad Ionofórica
Soyacerebroside II ha sido estudiado por su capacidad de formar complejos con iones calcio. Actúa como un ligando quelante tridentato, sirviendo potencialmente como un ionóforo endógeno que facilita la movilización de iones calcio de las reservas intracelulares . Esta propiedad es crucial para regular la homeostasis del calcio en las células, que es vital para diversos procesos fisiológicos.
Aplicaciones Neurológicas
Estructuralmente similar a la glucosilceramida neuronal, this compound podría desempeñar un papel en el sistema nervioso. La acumulación del compuesto dentro de la membrana del retículo endoplásmico puede influir en el transporte de iones calcio neuronales, impactando la salud neurológica y la gestión de enfermedades .
Antiinflamatorio y Protección del Cartílago
En el contexto de la osteoartritis, this compound ha mostrado promesa en la supresión de la migración de monocitos y la prevención de la degradación del cartílago. Modula la respuesta inflamatoria y podría ser una nueva estrategia terapéutica para el manejo de enfermedades articulares .
Investigación Biomédica
La interacción de this compound con los iones calcio sugiere posibles aplicaciones en la investigación biomédica, particularmente en la comprensión y manipulación de procesos celulares que dependen de la señalización del calcio .
Bioestimulantes Agrícolas
Si bien las referencias directas a this compound en la agricultura son limitadas, las propiedades estructurales y funcionales del compuesto sugieren un potencial como bioestimulante. Su papel en los procesos celulares podría aprovecharse para mejorar el crecimiento y la resistencia de las plantas, contribuyendo a prácticas agrícolas sostenibles .
Aplicaciones en la Industria Alimentaria
Las propiedades bioactivas de this compound, como los efectos antioxidantes y antiinflamatorios, pueden tener implicaciones para la conservación de alimentos y el desarrollo de alimentos funcionales. Sus posibles beneficios para la salud podrían aprovecharse para mejorar el valor nutricional de los productos alimenticios .
Mecanismo De Acción
Soyacerebroside II exhibits ionophoretic activity for Ca2+ ion . It is structurally analogous to a neural glucosylceramide. Thus, the accumulated neural glucosylceramide inside of endoplasmic reticulum (ER) membrane may serve as an endogenous Ca2+ -binding and -transport molecule (ionophore) that result in mobilization of Ca2+ from intracellular calcium stores .
Direcciones Futuras
As a natural compound, the safety and pharmacological effects of Soyacerebroside II need more research . It has a variety of physiological activities. Studies have shown that it has antioxidant and anti-inflammatory effects that can protect the nervous system from oxidative stress and inflammatory damage . In addition, it is also believed to have anti-tumor, anti-diabetic, anti-aging, and memory-improving functions .
Análisis Bioquímico
Biochemical Properties
Soyacerebroside II interacts with calcium ions, serving as a tridentate chelating ligand . The amide carbonyl, C2’-hydroxy, and C2"-hydroxy oxygens in this compound are responsible for the calcium ion binding . This interaction plays a significant role in its biochemical reactions.
Cellular Effects
This compound has been shown to modulate the cellular immune response . It exhibits inhibitory activity on IL-18 secretion in human peripheral blood mononuclear cells (PBMC) . In addition, it has been found to suppress monocyte migration and prevent cartilage degradation in inflammatory animal models .
Molecular Mechanism
The molecular mechanism of this compound involves its calcium ionophoretic activity . By binding to calcium ions, this compound can influence various cellular and molecular processes. For instance, it has been suggested to inhibit IL-18 secretion via this mechanism .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of this compound in laboratory settings are limited, its calcium ionophoretic activity suggests that it may influence cellular functions over time by modulating calcium ion levels .
Dosage Effects in Animal Models
Research on the dosage effects of this compound in animal models is currently limited. Its observed effects on monocyte migration and cartilage degradation suggest that it may have dose-dependent effects in inflammatory conditions .
Metabolic Pathways
Its role as a calcium ionophore suggests that it may interact with pathways involving calcium signaling .
Transport and Distribution
This compound is structurally analogous to a neural glucosylceramide . Thus, the accumulated neural glucosylceramide inside of endoplasmic reticulum (ER) membrane may serve as an endogenous calcium ion-binding and transport molecule .
Subcellular Localization
Given its structural similarity to neural glucosylceramide and its role as a calcium ionophore, this compound is likely to be localized in the endoplasmic reticulum, where it may influence calcium ion storage and release .
Propiedades
IUPAC Name |
(2R)-2-hydroxy-N-[(2S,3R,4E,8Z)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H75NO9/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-33(43)32(31-49-40-38(47)37(46)36(45)35(30-42)50-40)41-39(48)34(44)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h19-20,26,28,32-38,40,42-47H,3-18,21-25,27,29-31H2,1-2H3,(H,41,48)/b20-19-,28-26+/t32-,33+,34+,35+,36+,37-,38+,40+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMYIYLRRDTKAA-QZNXAUJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=CCCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C\CCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H75NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115074-93-6 | |
| Record name | SOYACEREBROSIDE II | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCY9V8R8VR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl (1R,4aR,5R,8R,8aR)-8-benzoyloxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B220180.png)


![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B220195.png)


![4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220215.png)
![4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220230.png)



![1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B220269.png)